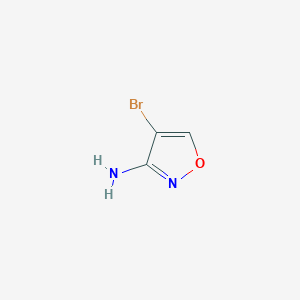
4-Bromoisoxazol-3-amine
概要
説明
4-Bromoisoxazol-3-amine is a chemical compound with the molecular formula C3H3BrN2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives, including 4-Bromoisoxazol-3-amine, involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as the dipolarophile and a nitrile oxide as the dipole . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of isoxazole synthesis, such as the use of metal catalysts like copper (I) or ruthenium (II), can be applied to scale up the production .
化学反応の分析
Types of Reactions
4-Bromoisoxazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Typical conditions involve the use of metal catalysts and mild reaction temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures .
科学的研究の応用
4-Bromoisoxazol-3-amine has several applications in scientific research:
作用機序
The mechanism of action of 4-Bromoisoxazol-3-amine involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other biological pathways, depending on its specific structure and functional groups .
類似化合物との比較
Similar Compounds
- 4-Chloroisoxazol-3-amine
- 4-Fluoroisoxazol-3-amine
- 4-Methylisoxazol-3-amine
Uniqueness
4-Bromoisoxazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
生物活性
4-Bromoisoxazol-3-amine is a heterocyclic compound characterized by a bromine atom at the 4-position and an amine group at the 3-position of the isoxazole ring. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving alkyne dipolarophiles and nitrile oxides. The compound can also undergo substitution reactions where the bromine atom can be replaced by other functional groups, enhancing its biological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for cancer cell metabolism. Inhibition of GAPDH has been linked to reduced proliferation of pancreatic ductal adenocarcinoma (PDAC) cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Effect on Cell Proliferation |
|---|---|---|---|
| AXP-3009 | GAPDH | 10 | Reduced in PDAC cell lines |
| AXP-3019 | GAPDH | 15 | Reduced in PDAC cell lines |
| This compound | Unknown enzyme | TBD | TBD |
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. It is hypothesized to inhibit enzymes involved in critical pathways such as glycolysis and inflammation. For example, it may inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammatory responses.
Case Studies
- In Vivo Studies : In a study involving xenograft mice models, compounds similar to this compound demonstrated significant tumor growth inhibition when administered biweekly. Tumor volume was measured weekly, revealing a statistically significant reduction in treated groups compared to controls .
- Cell Line Studies : In vitro assays using various cancer cell lines showed that modifications to the isoxazole structure could enhance cytotoxicity against specific cancer types while minimizing toxicity to normal cells .
特性
IUPAC Name |
4-bromo-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCMMJSSSNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















